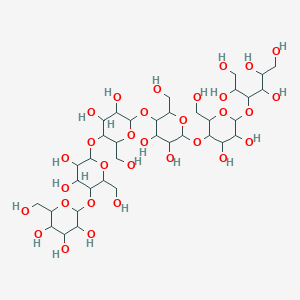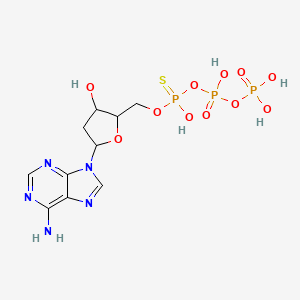
3-(Azetidine-1-sulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidine-1-sulfonyl)benzoic acid: is a chemical compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 g/mol It features a benzoic acid moiety substituted with an azetidine-1-sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of benzoic acid with azetidine-1-sulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for 3-(Azetidine-1-sulfonyl)benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Azetidine-1-sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(Azetidine-1-sulfonyl)benzoic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and polymers .
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings .
Mécanisme D'action
The mechanism of action of 3-(Azetidine-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function . This interaction can lead to various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Azetidine-1-sulfonyl chloride: A precursor in the synthesis of 3-(Azetidine-1-sulfonyl)benzoic acid.
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.
Aziridines: Compounds with a three-membered nitrogen-containing ring, similar in reactivity to azetidines.
Uniqueness: this compound is unique due to the presence of both the azetidine ring and the sulfonyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H11NO4S |
|---|---|
Poids moléculaire |
241.27 g/mol |
Nom IUPAC |
3-(azetidin-1-ylsulfonyl)benzoic acid |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)8-3-1-4-9(7-8)16(14,15)11-5-2-6-11/h1,3-4,7H,2,5-6H2,(H,12,13) |
Clé InChI |
NHFFVCVWNASUGG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12076983.png)






![2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B12077039.png)


![1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)



